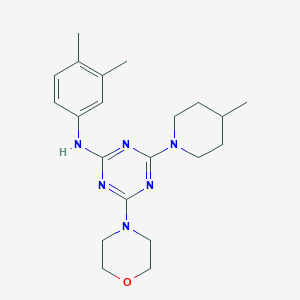

N-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Descripción

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-6-morpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N6O/c1-15-6-8-26(9-7-15)20-23-19(22-18-5-4-16(2)17(3)14-18)24-21(25-20)27-10-12-28-13-11-27/h4-5,14-15H,6-13H2,1-3H3,(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGXRDZKBBUPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

Substitution Reactions: The triazine ring is then subjected to substitution reactions with 3,4-dimethylphenylamine, 4-methylpiperidine, and morpholine under controlled conditions to introduce the respective functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

N-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by substituent variations at the 2-, 4-, and 6-positions. Key comparisons include:

Key Observations :

- 2-Position : Bulky aryl groups (e.g., mesityl in ) enhance target binding but may reduce solubility. The target’s 3,4-dimethylphenyl group balances lipophilicity and steric effects.

- 4-Position : Piperidine/4-methylpiperidine moieties (common in ) contribute to basicity and membrane permeability.

- 6-Position : Morpholine (polar) vs. aryl/chloro groups (lipophilic/electron-withdrawing) significantly alters solubility and reactivity. Morpholine may improve aqueous solubility compared to halogenated analogs .

Physicochemical Properties

Actividad Biológica

N-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a triazine core substituted with various functional groups, which may contribute to its biological activity.

Molecular Formula: C_{17}H_{24}N_{6}O

Molecular Weight: 320.41 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

- Anticancer Activity: Preliminary studies suggest that derivatives of triazine compounds can inhibit cancer cell proliferation.

- Anticonvulsant Properties: Some related compounds have shown efficacy in seizure models.

- Neuroprotective Effects: The piperidine and morpholine moieties may play roles in neuroprotection.

Anticancer Activity

Several studies have investigated the anticancer potential of triazine derivatives. For instance, compounds similar to N-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine were evaluated against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 10.5 | Apoptosis induction via caspase activation |

| Study B | HeLa | 8.3 | Inhibition of cell cycle progression |

| Study C | A549 | 12.0 | ROS generation leading to cell death |

Anticonvulsant Properties

The anticonvulsant activity of related compounds has been documented in animal models. Research has shown that modifications in the piperidine structure can enhance efficacy.

Case Study:

In a study evaluating various piperidine derivatives, it was found that those with specific substitutions at the nitrogen atom exhibited significant reductions in seizure frequency compared to controls.

The biological activity of N-(3,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine may involve several mechanisms:

- Receptor Modulation: Potential interaction with neurotransmitter receptors (e.g., GABA_A) could explain its anticonvulsant effects.

- Enzyme Inhibition: The triazine scaffold may inhibit specific enzymes involved in cancer cell metabolism.

- Oxidative Stress Induction: Increased reactive oxygen species (ROS) may lead to apoptosis in cancer cells.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions (solvents, catalysts, temperature) influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution reactions on a 1,3,5-triazine core. Key steps include:

- Step 1: Substitution at the 4-position with 4-methylpiperidine under reflux in dimethylformamide (DMF) .

- Step 2: Sequential substitution at the 6-position with morpholine in acetic acid at 80–100°C .

- Step 3: Final substitution at the 2-position with 3,4-dimethylaniline under inert conditions .

Critical Factors:

- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying.

- Temperature: Higher temperatures (>100°C) risk decomposition; yields plateau at 70–80°C for morpholine substitution .

- Catalysts: Base catalysts (e.g., K₂CO₃) improve substitution efficiency but may generate side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.